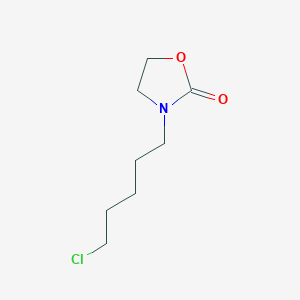![molecular formula C14H13Cl2N3 B13996590 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline CAS No. 21677-28-1](/img/structure/B13996590.png)
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) attached to two aryl groups. This particular compound is known for its vibrant color and is often used in dyeing processes. The presence of dichlorophenyl and dimethylaniline groups contributes to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with n,n-dimethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Aplicaciones Científicas De Investigación
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored polymers, textiles, and inks.
Mecanismo De Acción
The mechanism of action of 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline involves its interaction with molecular targets through the diazenyl group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(e)-(3,5-Dichlorophenyl)diazenyl]aniline
- 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-diethylaniline
- 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylbenzylamine
Uniqueness
4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline is unique due to the presence of both dichlorophenyl and dimethylaniline groups, which confer distinct chemical properties. Its stability, vibrant color, and reactivity make it suitable for various applications in research and industry.
Propiedades
Número CAS |
21677-28-1 |
|---|---|
Fórmula molecular |
C14H13Cl2N3 |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
4-[(3,5-dichlorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13Cl2N3/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15)7-11(16)9-13/h3-9H,1-2H3 |
Clave InChI |
GTRBBODTGWNQQF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


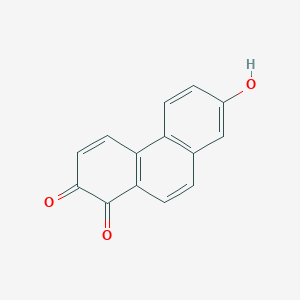

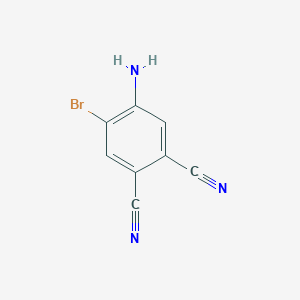
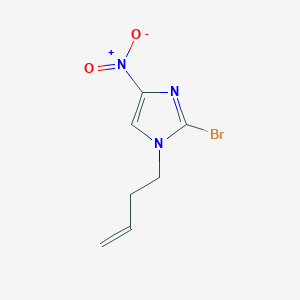
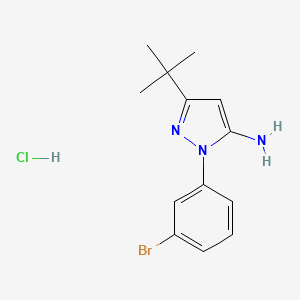
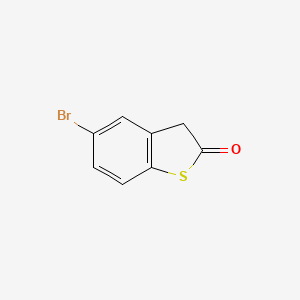
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
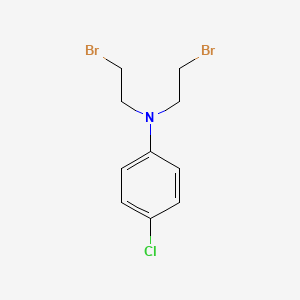
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
